N-Ethynylmethanimine
Description
N-Ethynylmethanimine (IUPAC name: (E)-N-ethynylmethanimine) is a hypothetical imine compound characterized by a methanimine backbone (-N=CH₂) substituted with an ethynyl group (-C≡CH) at the nitrogen atom. Methanimines are critical intermediates in organic synthesis and medicinal chemistry due to their reactivity and versatility in forming heterocycles and bioactive molecules .
The ethynyl group introduces unique electronic and steric effects, distinguishing this compound from other methanimines. This article compares its hypothetical properties with structurally related compounds, focusing on synthesis, spectroscopic characteristics, stability, and applications.
Properties
CAS No. |
110027-88-8 |
|---|---|
Molecular Formula |
C3H3N |
Molecular Weight |
53.06 g/mol |
IUPAC Name |
N-ethynylmethanimine |
InChI |
InChI=1S/C3H3N/c1-3-4-2/h1H,2H2 |
InChI Key |
HCNBKNFRVNLPMX-UHFFFAOYSA-N |
Canonical SMILES |
C=NC#C |
Origin of Product |
United States |
Preparation Methods
N-Ethynylmethanimine can be synthesized in the laboratory through an electric discharge of acetonitrile (CH₃CN) and acetylene (HCCH) in argon. This method involves generating the compound in situ and characterizing its rotational spectrum using a Balle-Flygare narrow band-type Fourier-transform microwave spectrometer
Chemical Reactions Analysis
N-Ethynylmethanimine undergoes various chemical reactions, primarily driven by its imine functional group. The compound can participate in:
Oxidation: Reacting with oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions to form amines.
Substitution: Nucleophilic substitution reactions, where the imine group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols.
Scientific Research Applications
N-Ethynylmethanimine has several scientific research applications:
Astrochemistry: Its potential presence in the interstellar medium makes it a subject of interest for understanding molecular formation in space.
Spectroscopy: The compound’s rotational spectrum is studied to derive accurate spectroscopic parameters for astronomical searches.
Chemical Synthesis: As an imine derivative, it can be used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N-Ethynylmethanimine involves its interaction with various molecular targets through its imine group. The compound can undergo nucleophilic attack, leading to the formation of addition products. The pathways involved in these reactions are influenced by the electronic properties of the imine group and the nature of the attacking nucleophile .
Comparison with Similar Compounds
Structural and Electronic Features
N-Ethynylmethanimine belongs to the broader class of methanimines (R-N=CH₂), where substituent R dictates reactivity and stability. Key comparisons include:
Key Observations :
- The ethynyl group’s sp-hybridized carbon introduces significant electron-withdrawing effects, polarizing the C=N bond and increasing electrophilicity compared to methyl or adamantyl substituents.
- Bulky groups (e.g., adamantyl) sterically shield the imine bond, reducing reactivity but enhancing thermal stability .
Spectroscopic Characterization
Spectroscopic data for methanimines vary significantly based on substituents:
Table: Comparative Spectroscopic Data
Analysis :
- The ethynyl group’s electron-withdrawing nature would downfield-shift the N=CH₂ proton (δ ~8.5) compared to methyl-substituted analogs.
- Adamantyl derivatives show upfield shifts for aliphatic protons due to shielding effects .
- IR C=N stretches correlate with substituent electronic effects: electron-withdrawing groups increase bond order, raising wavenumbers (e.g., ethynyl > methyl > adamantyl).
Stability and Reactivity
Key Points :
- The ethynyl group’s electron-withdrawing nature likely reduces thermal stability, making this compound susceptible to decomposition or polymerization.
- Adamantyl-substituted methanimines exhibit exceptional stability due to steric protection of the imine bond .
- N-Methylmethanimine’s moderate stability allows atmospheric reactivity studies, including reactions with OH radicals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
